![molecular formula C15H16N4O B7526830 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as EPM, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death and survival.
作用機序
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a small molecule inhibitor of the mPTP, a complex formed by several proteins that regulates the permeability of the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic proteins, and ultimately cell death. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea inhibits the opening of the mPTP by binding to the adenine nucleotide translocator (ANT), a protein that is part of the mPTP complex. By inhibiting the opening of the mPTP, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea protects cells from death induced by various insults.
Biochemical and Physiological Effects
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In neurons, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against glutamate-induced excitotoxicity by reducing the influx of calcium ions into the cells. In cardiomyocytes, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against ischemia-reperfusion injury by reducing the production of reactive oxygen species and preserving mitochondrial function. In cancer cells, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. Overall, the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea are consistent with its mechanism of action as an inhibitor of the mPTP.
実験室実験の利点と制限
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its small size, high potency, and specificity for the mPTP. It can be easily synthesized and purified, and its mechanism of action is well-characterized. However, there are also some limitations to its use in lab experiments. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not very water-soluble, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for research on 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of interest is the development of more water-soluble analogs of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea that can be more easily administered to cells or animals. Another area of interest is the investigation of the potential therapeutic applications of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different disease models, including neurodegeneration, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different cell types and tissues, and to identify any potential side effects or toxicities associated with its use.
合成法
The synthesis of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea was first reported by researchers at Pfizer in 2005. The method involves the reaction of 3-(3-ethynylphenyl)-1-methylurea with 1-methyl-4-(2-nitrophenyl)-1H-pyrazole in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. The synthesis method has been optimized and improved over the years, with various modifications reported in the literature.
科学的研究の応用
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential applications in a variety of scientific research areas, including neurodegeneration, ischemia-reperfusion injury, cancer, and cardiovascular disease. In neurodegeneration research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect neurons from death induced by various insults, including glutamate toxicity, oxidative stress, and beta-amyloid peptide. In ischemia-reperfusion injury, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against damage caused by the restoration of blood flow after a period of ischemia. In cancer research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular disease research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against myocardial infarction and heart failure.
特性
IUPAC Name |
3-(3-ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-12-6-5-7-14(8-12)17-15(20)18(2)10-13-9-16-19(3)11-13/h1,5-9,11H,10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNUKGLUFJRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
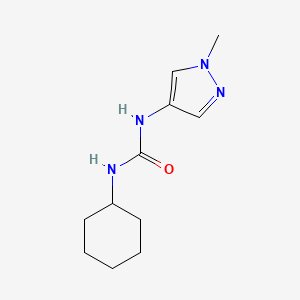
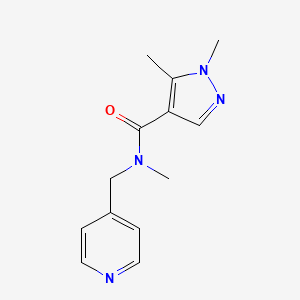
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
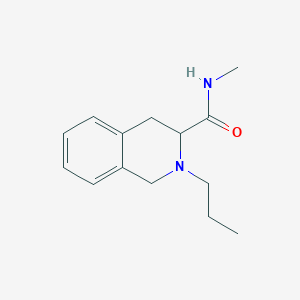
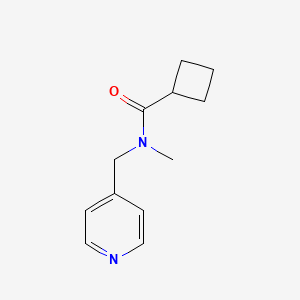
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
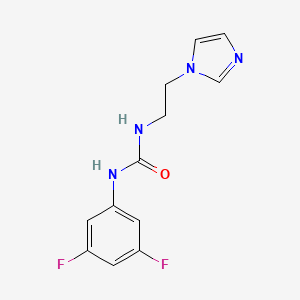
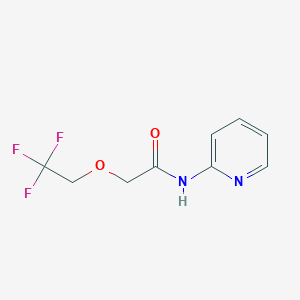
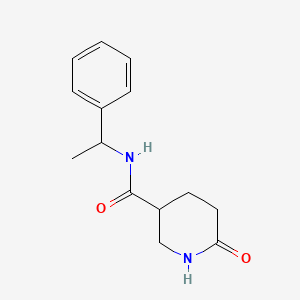
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)


![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)